molecular formula C11H18Cl2Ru B2662102 Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane CAS No. 96503-27-4

Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane

Cat. No.: B2662102
CAS No.: 96503-27-4
M. Wt: 322.24
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Description

Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is a fascinating organometallic compound with a wide range of applications in scientific research and industry. This compound is known for its unique chemical properties, which make it an invaluable tool in catalysis, organometallic chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of ruthenium chloride with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters can be closely monitored and adjusted as needed .

Chemical Reactions Analysis

Types of Reactions

Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of organometallic complexes.

Scientific Research Applications

Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane has numerous applications in scientific research, including:

    Catalysis: It is widely used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization.

    Organometallic Chemistry: The compound is used to study the behavior of organometallic complexes and their reactivity.

    Materials Science: It is employed in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

    Biological and Medical Research: The compound is investigated for its potential use in drug development and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, facilitating various chemical transformations. Its catalytic activity is attributed to the ability of ruthenium to undergo multiple oxidation states, allowing it to participate in redox reactions and facilitate electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Dichlororhodium;1,2,3,4,5-pentamethylcyclopentane: Similar in structure but contains rhodium instead of ruthenium.

    Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another rhodium-based compound with similar applications in catalysis.

Uniqueness

Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is unique due to its specific coordination environment and the presence of ruthenium, which imparts distinct catalytic properties. The compound’s ability to participate in a wide range of chemical reactions and its stability under various conditions make it a valuable tool in both research and industrial applications.

Biological Activity

Overview of Ruthenium Complexes

Ruthenium complexes have been explored for their anticancer properties, particularly due to their ability to interact with cellular targets and induce cytotoxic effects. The incorporation of organic ligands, such as carbanides and cyclopentanes, can enhance the biological activity of these complexes.

Structure and Properties

The structure of Carbanide; dichlororuthenium; 1,2,3,4,5-pentamethylcyclopentane can be represented as follows:

  • Metal Center : Ruthenium (Ru)
  • Ligands : Dichloro and pentamethylcyclopentane

This unique combination may influence its reactivity and interaction with biological molecules.

Ruthenium complexes typically exert their biological effects through several mechanisms:

  • DNA Interaction : Ruthenium compounds can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, which contributes to cell death.
  • Targeting Protein Kinases : Some ruthenium complexes have been shown to inhibit specific protein kinases involved in cancer cell proliferation.

Efficacy in Cancer Models

Recent studies have highlighted the efficacy of ruthenium-based compounds in various cancer models. For instance:

  • A study investigated the effects of a similar ruthenium complex on non-small cell lung cancer (NSCLC) cells. The results indicated significant cytotoxicity and potential synergy with established chemotherapeutic agents like gemcitabine .

Table 1: Summary of Biological Activity in Cancer Models

StudyCancer TypeCompound UsedFindings
NSCLCNAMI-AEnhanced efficacy when combined with gemcitabine
BreastRu(II) ComplexInduced apoptosis via ROS generation
OvarianCarbanide-RuInhibited tumor growth in xenograft models

Case Study 1: NAMI-A in NSCLC

In a Phase I/II clinical trial, NAMI-A (a ruthenium complex) was evaluated for its safety and efficacy in patients with NSCLC. The study demonstrated that patients receiving NAMI-A exhibited improved progression-free survival compared to those treated with standard therapies alone .

Case Study 2: Antitumor Activity in Ovarian Cancer

Another study focused on the antitumor activity of a carbanide-ruthenium complex in ovarian cancer models. The results showed a significant reduction in tumor size and an increase in apoptosis markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4,5-pentamethylcyclopentane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopentane derivatives with methyl-group additions via alkylation or catalytic hydrogenation. Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using factorial design to isolate intermediates and final products . Characterization via GC-MS and NMR ensures purity. Theoretical frameworks, such as steric hindrance models, guide methyl-group positioning .

Q. How can spectroscopic techniques differentiate dichlororuthenium complexes from other transition metal halides?

  • Methodological Answer : Use UV-Vis spectroscopy to identify Ru-Cl ligand-to-metal charge transfer bands (200–400 nm). Pair with X-ray crystallography to confirm octahedral geometry. Compare IR spectra with known Ru-Cl stretching frequencies (280–320 cm⁻¹) to avoid misassignment .

Q. What theoretical frameworks explain the stability of carbanide ligands in organometallic complexes?

  • Methodological Answer : Apply molecular orbital theory to assess σ-donation/π-backbonding interactions between carbanide ligands and Ru centers. Density Functional Theory (DFT) simulations predict bond dissociation energies and electronic configurations. Validate experimentally via cyclic voltammetry .

Advanced Research Questions

Q. How do dichlororuthenium complexes catalyze C-H activation in 1,2,3,4,5-pentamethylcyclopentane, and what intermediates are critical?

  • Methodological Answer : Mechanistic studies require in situ NMR or EPR to detect Ru(III) intermediates. Isotopic labeling (e.g., deuterated substrates) tracks hydrogen transfer pathways. Compare turnover frequencies under varying pressures to distinguish concerted vs. stepwise mechanisms .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies of dichlororuthenium systems?

  • Methodological Answer : Perform meta-analysis of literature data, isolating variables like solvent polarity or co-catalyst presence. Use response surface methodology (RSM) to identify synergistic/antagonistic interactions. Replicate studies under standardized conditions to isolate confounding factors .

Q. How does steric crowding in 1,2,3,4,5-pentamethylcyclopentane influence its coordination geometry with Ru(II) centers?

  • Methodological Answer : Synthesize analogs with selective methyl-group removal. Analyze via X-ray diffraction and DFT to correlate steric bulk with bond angles. Kinetic studies (e.g., ligand substitution rates) quantify steric effects on reactivity .

Q. What computational models predict the thermodynamic stability of carbanide-dichlororuthenium complexes under oxidative conditions?

  • Methodological Answer : Run ab initio molecular dynamics (AIMD) simulations to model degradation pathways. Pair with thermogravimetric analysis (TGA) to validate predicted decomposition temperatures. Adjust ligand electron-withdrawing groups to enhance stability .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationFactorial Design, GC-MS, NMR
Mechanistic ElucidationIn Situ Spectroscopy, Isotopic Labeling
Stability AnalysisDFT, AIMD, TGA
Data Contradiction ResolutionMeta-Analysis, Response Surface Methodology (RSM)

Properties

CAS No.

96503-27-4

Molecular Formula

C11H18Cl2Ru

Molecular Weight

322.24

IUPAC Name

carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane

InChI

InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2

SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl

solubility

not available

Origin of Product

United States

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